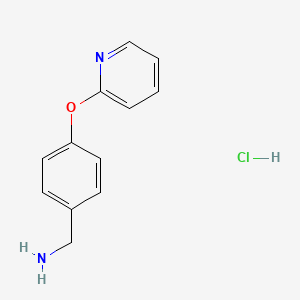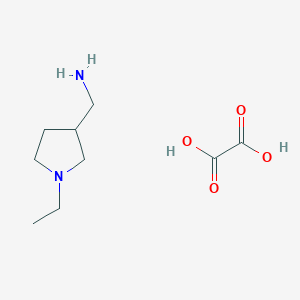
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate, also known as (1-ethylpyrrolidin-3-yl)methanamine, is a chemical compound with the molecular formula C9H18N2O4 . It has a molecular weight of 218.25022 . The compound is typically stored at 4°C and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 1-(1-Ethylpyrrolidin-3-YL)methanamine is 1S/C7H16N2/c1-2-9-4-3-7(5-8)6-9/h7H,2-6,8H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1-(1-Ethylpyrrolidin-3-YL)methanamine is a liquid at room temperature . It has a predicted melting point of 29.30°C and a predicted boiling point of approximately 158.6°C at 760 mmHg . The compound has a predicted density of approximately 0.9 g/mL and a predicted refractive index of n 20D 1.47 .Applications De Recherche Scientifique
Synthesis of Dicarboxylic Acid Amides and Diamides : The compound has been utilized in the synthesis of various N,N'-disubstituted oxamides and N-aryloxamides. This involves the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, which is prepared from the compound and diethyl oxalate. These oxamides have potential applications in organic chemistry and pharmaceuticals (Aghekyan et al., 2018).
Catalytic Applications in Hydroxylation of Alkanes : The compound has been studied for its role in the synthesis of diiron(III) complexes, which serve as functional models for methane monooxygenases. These complexes have been used as catalysts for the selective hydroxylation of alkanes, indicating potential applications in organic synthesis and industrial chemistry (Sankaralingam & Palaniandavar, 2014).
Synthesis of Schiff Bases : It has been used in the synthesis of Schiff bases of 3-aminomethyl pyridine, which have been screened for anticonvulsant activity. These compounds could be significant in the development of new pharmaceuticals for treating seizures (Pandey & Srivastava, 2011).
Electro-Optic Materials : The compound has also been used in the synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives for the development of nonlinear optical/electro-optic materials. This has implications for the advancement of photonic technologies (Facchetti et al., 2003).
Antimicrobial Evaluation : There has been research into synthesizing derivatives of the compound for antimicrobial evaluation. These studies have shown variable degrees of antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Visagaperumal et al., 2010).
Safety And Hazards
This compound is classified as dangerous, with hazard statements H226 and H314 . This means it is flammable and can cause severe skin burns and eye damage. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), and wearing protective gloves and eye/face protection (P280). In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Propriétés
IUPAC Name |
(1-ethylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-2-9-4-3-7(5-8)6-9;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUGDUBIDPGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethylpyrrolidin-3-YL)methanamine oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

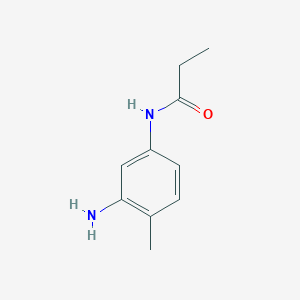
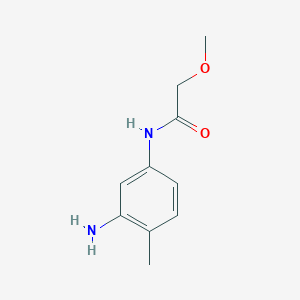
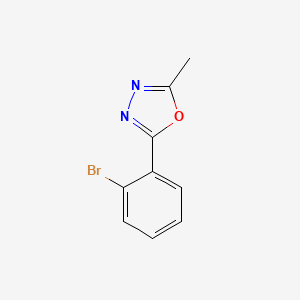
![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanamine](/img/structure/B1341589.png)
![2-[4-(5-Nitro-2-pyridinyl)piperazino]-1-ethanol](/img/structure/B1341591.png)







